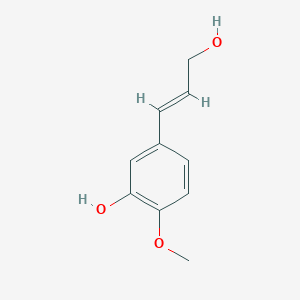

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol

Description

Significance as a Phenylpropanoid Metabolite in Plant Biochemistry and Beyond

Coniferyl alcohol is a key product of the phenylpropanoid pathway, one of the most significant metabolic routes in higher plants. This pathway is responsible for synthesizing a vast array of natural products from the amino acid L-phenylalanine. Phenylalanine-derived metabolites can account for up to 30% of the carbon fixed by photosynthesis, underscoring the pathway's importance. frontiersin.org The initial and rate-limiting step is the conversion of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme L-phenylalanine ammonia-lyase (PAL), which forms a critical bridge between primary and secondary metabolism. frontiersin.orgresearchgate.net

Found in both gymnosperms and angiosperms, coniferyl alcohol is not merely a structural precursor but also an active participant in metabolic regulation. wikipedia.org Research has revealed that coniferyl alcohol functions as a signal molecule that can regulate the phenylpropanoid pathway through a feedback mechanism. frontiersin.orgresearchgate.net It can trigger the degradation of the PAL enzyme and modulate the expression of genes involved in lignin (B12514952) biosynthesis, demonstrating a sophisticated system for controlling carbon flow within the plant. frontiersin.orgresearchgate.net Beyond its role in plant structure, coniferyl alcohol also serves as an intermediate in the biosynthesis of other important compounds, including eugenol (B1671780), stilbenoids, and coumarins. wikipedia.org

| Property | Description |

| IUPAC Name | 4-[(1E)-3-Hydroxyprop-1-en-1-yl]-2-methoxyphenol |

| Synonyms | Coniferyl alcohol, Coniferol, 4-Hydroxy-3-methoxycinnamyl alcohol |

| Chemical Formula | C₁₀H₁₂O₃ |

| Molar Mass | 180.203 g·mol⁻¹ |

| Classification | Monolignol, Phenylpropanoid |

| Biosynthetic Origin | Phenylpropanoid pathway (from Phenylalanine) |

| Natural Occurrence | Found in both gymnosperm and angiosperm plants. wikipedia.org |

Overview of its Central Role in Lignin and Lignan (B3055560) Biosynthesis Research

The most well-documented role of coniferyl alcohol is as a primary monomer for the synthesis of lignin and lignans (B1203133). wikipedia.orgrsc.org Lignin, a complex and heterogeneous polymer, is a major component of the secondary cell wall in vascular plants, providing structural integrity, hydrophobicity for water transport, and a defense barrier against pathogens. frontiersin.orgresearchgate.net It is the second most abundant terrestrial polymer after cellulose (B213188). The biosynthesis of lignin is an energy-intensive and irreversible process involving the transport of three main monolignols—coniferyl alcohol, p-coumaryl alcohol, and sinapyl alcohol—to the cell wall. frontiersin.org There, enzymes such as peroxidases and laccases oxidize the monolignols into radicals, which then polymerize to form the intricate lignin structure. frontiersin.orgusp.br

In addition to lignin, coniferyl alcohol is the precursor to lignans, a large class of dimeric phenylpropanoids. arkat-usa.org The formation of lignans involves the oxidative coupling of two coniferyl alcohol molecules. This reaction is precisely controlled by dirigent proteins (DIRs), which guide the stereo- and regio-selective coupling of the monolignol radicals to form specific lignan structures, such as (+)-pinoresinol. usp.brarkat-usa.org The discovery of dirigent proteins was a significant advancement, explaining how plants can produce optically active compounds from achiral precursors. arkat-usa.org

| Polymer/Dimer | Precursor(s) | Key Biosynthetic Features | Function |

| Lignin | Coniferyl alcohol, p-coumaryl alcohol, sinapyl alcohol | Oxidative polymerization in the cell wall via peroxidases and laccases. frontiersin.orgusp.br | Structural support, water transport, pathogen defense. frontiersin.org |

| Lignans | Primarily Coniferyl alcohol | Oxidative dimerization mediated by enzymes and dirigent proteins (DIRs) for stereoselective coupling. usp.brarkat-usa.org | Plant defense and various biological activities. |

Historical Context and Evolution of Research Perspectives on Coniferyl Alcohol

The scientific understanding of coniferyl alcohol has evolved considerably over time. Early research established its role as a fundamental building block of lignin through the theory of dehydrogenative polymerization. usp.br A major leap in understanding occurred with the discovery of dirigent proteins in the 1990s, which solved the puzzle of how plants produce specific, optically active lignans. usp.br This finding shifted the perspective from a purely random polymerization process to one involving precise biological control.

Historically, researchers identified that monolignols could be stored and transported in the form of glucosides. usp.br Coniferin, the 4-O-β-D-glucoside of coniferyl alcohol, was found to accumulate in the cambial tissues of conifers, leading to the hypothesis that such glucosides act as a mobilized reserve for lignification. usp.brresearchgate.net This pointed towards a sophisticated regulatory network controlling the supply of monolignols. usp.br The evolution of research has also been driven by advancements in analytical techniques. In vitro studies using enzymatic systems to create "model lignins," known as dehydrogenative polymerisates (DHPs), from coniferyl alcohol have been instrumental. nih.gov These models allow for detailed structural characterization and have led to new proposals for the biosynthetic pathway, such as the involvement of a dimeric quinone methide as a key intermediate in polymerization. nih.gov

Current Research Trajectories and Interdisciplinary Relevance

Contemporary research on coniferyl alcohol is highly interdisciplinary and focuses on its regulatory functions and potential applications. A significant area of investigation is its role as a signaling molecule in the complex feedback regulation of the phenylpropanoid pathway. frontiersin.orgresearchgate.net This discovery has opened new avenues for understanding plant metabolism and for the genetic engineering of plants. By manipulating lignin content and composition, researchers aim to improve the efficiency of converting lignocellulosic biomass into biofuels and other bioproducts. researchgate.net

The push for a sustainable bio-economy has spurred interest in coniferyl alcohol as a renewable, eco-friendly alternative to petroleum-based chemicals. grandviewresearch.com Its inherent antioxidant properties make it a candidate for use in pharmaceuticals, cosmetics, and food industries. grandviewresearch.com Researchers are actively developing innovative methods to produce coniferyl alcohol from lignin, an abundant waste product of the pulp and paper industry, thereby creating a value-added stream from a renewable resource. grandviewresearch.com The compound's relevance extends to materials science for creating bio-based polymers and coatings, and even to entomology, where it has been identified as a component of the queen retinue pheromone in honey bees. wikipedia.orgacs.org Studies on the pyrolysis of coniferyl alcohol are also crucial for optimizing the conversion of biomass into high-value chemicals. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYQTTPTUBTOOF-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Coniferyl Alcohol

Upstream Precursors: Shikimate Pathway and Phenylalanine Metabolism

The journey to coniferyl alcohol begins with the shikimate pathway, a seven-step metabolic route utilized by plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids. wikipedia.orgmdpi.com This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate, which serves as a common precursor for tryptophan, tyrosine, and phenylalanine. wikipedia.orgresearchgate.net

Phenylalanine, one of the three aromatic amino acids produced via the shikimate pathway, is the primary precursor for the phenylpropanoid pathway and, consequently, for coniferyl alcohol. frontiersin.orgmedicinalcrop.org The metabolic fate of phenylalanine is a critical branch point between primary and secondary metabolism in plants. researchgate.net

The General Phenylpropanoid Pathway and Coniferyl Alcohol Formation

The general phenylpropanoid pathway transforms phenylalanine into hydroxycinnamoyl-CoA esters, which are the immediate precursors to monolignols. nih.govfrontiersin.org This pathway involves a series of enzymatic reactions that modify the aromatic ring and the propyl side chain of phenylalanine.

Following the formation of cinnamic acid, a series of hydroxylation reactions occur on the aromatic ring. Cinnamate 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid to produce p-coumaric acid. nih.gov

Subsequently, 4-coumarate 3-hydroxylase (C3H) catalyzes the hydroxylation of p-coumaric acid at the C3 position to yield caffeic acid. nih.govunt.edu In some plant species, a bifunctional peroxidase enzyme with C3H activity has been identified, providing an alternative route for this conversion. unt.edufrontiersin.org This step is crucial for the formation of the guaiacyl (G) unit characteristic of coniferyl alcohol.

The activation of the carboxyl group of hydroxycinnamic acids is achieved by 4-coumarate-CoA ligase (4CL). This enzyme catalyzes the formation of a high-energy thioester bond between the hydroxycinnamic acid (such as p-coumaric acid or caffeic acid) and coenzyme A (CoA). researchgate.netproquest.com The resulting hydroxycinnamoyl-CoA esters, for instance, p-coumaroyl-CoA and caffeoyl-CoA, are then channeled into various downstream branches of the phenylpropanoid pathway, including the biosynthesis of lignin (B12514952) and flavonoids. proquest.comnih.govresearchgate.net The presence of multiple 4CL isoforms with different substrate specificities allows for the differential regulation of metabolic flux towards these branches. nih.govoup.com

The final two steps in the formation of coniferyl alcohol involve the reduction of the CoA-ester side chain. Cinnamoyl-CoA reductase (CCR) is the first committed enzyme in the monolignol-specific branch of the pathway. mdpi.comnih.gov It catalyzes the NADPH-dependent reduction of hydroxycinnamoyl-CoAs (like feruloyl-CoA) to their corresponding aldehydes (coniferaldehyde). frontiersin.orgmdpi.comwikipedia.org

Following this, cinnamyl alcohol dehydrogenase (CAD) catalyzes the final reduction step, converting the hydroxycinnamyl aldehydes to their corresponding alcohols. nih.govkoreascience.kroup.com Specifically, coniferaldehyde (B117026) is reduced to coniferyl alcohol. koreascience.kr Like CCR, CAD utilizes NADPH as a co-factor. nih.gov Multiple isoforms of CAD exist, and they play a crucial role in determining the final composition of lignin. nih.govkoreascience.kr

Table 1: Key Enzymes in the Biosynthesis of Coniferyl Alcohol

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. |

| 4-Coumarate 3-Hydroxylase | C3H | Hydroxylates p-coumaric acid to yield caffeic acid. |

| 4-Coumarate-CoA Ligase | 4CL | Activates hydroxycinnamic acids by forming CoA thioesters. |

| Cinnamoyl-CoA Reductase | CCR | Reduces hydroxycinnamoyl-CoAs to their corresponding aldehydes. |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces hydroxycinnamyl aldehydes to their corresponding alcohols. |

Branching Pathways to Coniferyl Alcohol Derivatives

Coniferyl alcohol itself serves as a precursor for the biosynthesis of other important compounds. A notable branching pathway leads to the formation of sinapyl alcohol, the monolignol responsible for the syringyl (S) units in lignin, which is particularly abundant in angiosperms. researchgate.netnih.gov This branch involves the hydroxylation of coniferaldehyde at the C5 position by coniferaldehyde 5-hydroxylase (CAld5H), also known as ferulate 5-hydroxylase (F5H). researchgate.netresearchgate.net The resulting 5-hydroxyconiferaldehyde (B1237348) is then methylated by caffeic acid O-methyltransferase (COMT) to produce sinapaldehyde (B192390), which is subsequently reduced by CAD to sinapyl alcohol. researchgate.netresearchgate.net

Role of Caffeic Acid O-Methyltransferase (COMT) and Ferulate 5-Hydroxylase (F5H) in Syringyl Lignin Monomer Production

The synthesis of syringyl (S) lignin monomers branches off from the guaiacyl (G) pathway, a process in which Ferulate 5-Hydroxylase (F5H) and Caffeic Acid O-Methyltransferase (COMT) play indispensable roles. nih.gov F5H, a cytochrome P450-dependent monooxygenase, is the rate-limiting enzyme in the S-lignin pathway. nih.gov Contrary to earlier models of the lignin biosynthetic pathway which proposed that hydroxylation and methylation occurred at the level of free cinnamic acids, recent evidence has redefined the roles of F5H and COMT. pnas.orgnih.gov

Studies have shown that F5H acts later in the pathway than previously thought, catalyzing the 5-hydroxylation of G-lignin precursors such as coniferaldehyde and coniferyl alcohol. pnas.orgnih.gov This hydroxylation converts them into 5-hydroxyconiferaldehyde and 5-hydroxyconiferyl alcohol, respectively. hep.com.cnresearchgate.net Subsequently, COMT, an S-adenosyl-L-methionine-dependent O-methyltransferase, catalyzes the O-methylation of the newly introduced 5-hydroxyl group. nih.govhep.com.cn This step converts 5-hydroxyconiferaldehyde to sinapaldehyde and 5-hydroxyconiferyl alcohol to sinapyl alcohol, the direct precursors for S-lignin. researchgate.nethep.com.cn

The overexpression of F5H in plants like poplar and sorghum has been shown to dramatically increase the proportion of S-lignin, demonstrating its critical role in diverting metabolic flux towards syringyl monomer production. nih.govoup.com Downregulation of COMT, conversely, leads to a significant reduction in S-lignin and the incorporation of 5-hydroxyguaiacyl units into the lignin polymer. researchgate.netresearchgate.net

Coniferyl Alcohol Acyltransferase (CFAT) and Acetate (B1210297) Ester Formation

Beyond its role in lignification, coniferyl alcohol is a precursor for a variety of other secondary metabolites, including certain phenylpropenes like eugenol (B1671780) and isoeugenol (B1672232). nih.gov A key step in these pathways is the formation of an acetate ester, a reaction catalyzed by Coniferyl Alcohol Acyltransferase (CFAT). frontiersin.org

CFAT belongs to the BAHD family of acyltransferases. nih.govfrontiersin.org This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of coniferyl alcohol, producing coniferyl acetate. frontiersin.orgresearchgate.net This reaction is the first committed step in the biosynthetic pathways leading to several dibenzocyclooctadiene lignans (B1203133) and volatile phenylpropenes. frontiersin.orgnih.gov For instance, in petunia, the formation of coniferyl acetate by PhCFAT is essential for the subsequent production of the floral scent compound isoeugenol. frontiersin.orgebi.ac.uk Similarly, in sweet basil, an acyltransferase converts coniferyl alcohol to coniferyl acetate, which is then reduced by eugenol synthase to produce eugenol. nih.govresearchgate.net

Regulation of Coniferyl Alcohol Biosynthesis

The production of coniferyl alcohol is a metabolically expensive process and is therefore tightly regulated at multiple levels to balance the carbon allocation between primary metabolism (like protein synthesis) and secondary metabolism (like lignin production). frontiersin.orgnih.gov

Transcriptional and Post-Translational Control Mechanisms

The genes encoding the biosynthetic enzymes of the monolignol pathway are controlled by a complex transcriptional regulatory network. frontiersin.org This network involves various transcription factors, including those from the MYB family, which bind to specific AC elements in the promoter regions of lignin biosynthetic genes to activate or repress their expression. frontiersin.orgresearchgate.net For example, MYB58 and MYB63 are known transcriptional activators essential for lignin biosynthesis in Arabidopsis. frontiersin.org Conversely, MYB4 and MYB7 act as transcriptional repressors. frontiersin.orgnih.gov Interestingly, coniferyl alcohol itself can act as a signaling molecule; exogenous application of coniferyl alcohol has been shown to rapidly induce the expression of the repressors MYB4 and MYB7, leading to a subsequent downregulation of key biosynthetic genes like PAL1, F5H, and COMT. frontiersin.orgnih.govresearchgate.net

Regulation also occurs at the post-translational level, providing a more rapid means of controlling metabolic flux. frontiersin.org Post-translational modifications (PTMs) such as phosphorylation, ubiquitination, and glycosylation can modulate the activity, stability, and localization of monolignol biosynthetic enzymes. frontiersin.orgnih.govresearchgate.net For instance, coniferyl alcohol can trigger the proteolysis of L-phenylalanine ammonia-lyase (PAL), the entry-point enzyme of the phenylpropanoid pathway, by inducing the expression of Kelch repeat F-box (KFB) proteins that target PAL for degradation. frontiersin.orgnih.govnih.gov This feedback mechanism allows the plant to quickly adjust the carbon flow into the pathway in response to the accumulation of its end-products. nih.gov

Enzyme Kinetic Studies and Substrate Specificities in Pathway Regulation

The kinetic properties of the enzymes in the monolignol pathway are crucial determinants of metabolic flux. Substrate specificity and affinity dictate the flow of intermediates through competing branches. A pivotal discovery was that Arabidopsis F5H exhibits a much higher affinity (a lower Kₘ value) for coniferaldehyde and coniferyl alcohol compared to ferulic acid. pnas.org This finding supports the model where the G-to-S lignin conversion occurs late in the pathway at the aldehyde and alcohol levels. pnas.org

Similarly, COMT from various species shows a marked preference for aldehyde and alcohol substrates over their corresponding free acids. nih.gov In vitro studies with aspen enzymes demonstrated that 5-hydroxyconiferaldehyde competitively inhibits the methylation of other substrates like caffeic acid, suggesting it is a primary in vivo substrate for COMT in the S-lignin pathway. nih.govhep.com.cn The specificity of Cinnamyl Alcohol Dehydrogenase (CAD) enzymes, which catalyze the final reduction to monolignols, also plays a regulatory role. oup.comnih.gov Some species possess distinct CAD enzymes with high specificity for either coniferaldehyde (leading to G-lignin) or sinapaldehyde (leading to S-lignin), providing another layer of control over the final monolignol composition. oup.com

| Substrate | Kₘ (µM) |

|---|---|

| Ferulic Acid | 230 |

| Coniferaldehyde | 0.29 |

| Coniferyl Alcohol | 0.45 |

Metabolic Engineering Strategies for Enhanced Coniferyl Alcohol Production

The industrial value of coniferyl alcohol and its derivatives has spurred the development of metabolic engineering strategies to produce these compounds in microbial hosts. acs.orgrsc.org This approach circumvents the low yields and complex purification processes associated with extraction from plant sources. acs.org

Heterologous Expression Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)

Escherichia coli and Saccharomyces cerevisiae are common chassis organisms for the heterologous production of coniferyl alcohol due to their well-understood genetics and rapid growth. acs.orgresearchgate.net The general strategy involves introducing the necessary biosynthetic genes to convert a simple precursor, like tyrosine or ferulic acid, into coniferyl alcohol. researchgate.netnih.gov

In E. coli, pathways have been constructed to produce coniferyl alcohol from supplemented ferulic acid or de novo from glucose. acs.orgresearchgate.net One study reported a titer of 124.9 mg/L of coniferyl alcohol from tyrosine, although the promiscuity of an upstream hydroxylase led to byproduct formation. researchgate.netnih.gov Another effort, optimizing the pathway from ferulic acid, involved screening various enzyme combinations and engineering cofactor regeneration to improve yield. acs.org This strategy, which also addressed the toxicity of the ferulic acid intermediate by engineering efflux pumps, achieved a final titer of 1315.3 mg/L in a 5-L fermenter. acs.org

In the yeast Saccharomyces cerevisiae, researchers have also successfully engineered pathways for coniferyl alcohol production. One study screened multiple genes for each enzymatic step to identify the most efficient combination for converting ferulic acid to coniferyl alcohol. researchgate.net Another approach involved the bioconversion of eugenol to coniferyl alcohol using a recombinant yeast strain. nih.gov These heterologous systems provide a promising platform for the sustainable and scalable production of coniferyl alcohol. rsc.org

| Host Organism | Precursor | Reported Titer (mg/L) | Reference |

|---|---|---|---|

| Escherichia coli | Tyrosine | 124.9 | nih.gov |

| Escherichia coli | Ferulic Acid | 1315.3 | acs.org |

| Escherichia coli | L-tyrosine | ~411 | nih.gov |

Pathway Optimization and Cofactor Regulation

The industrial demand for coniferyl alcohol and its derivatives has driven significant research into optimizing its production using metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae. acs.orgresearchgate.net These efforts aim to overcome limitations encountered in plant extraction, such as low yields of the free compound. acs.org Key challenges in microbial production include the high demand for multiple cofactors, the complexity of the biosynthetic pathway, and the toxicity of intermediate metabolites. acs.org

Detailed research has focused on several strategies to enhance the efficiency of the coniferyl alcohol biosynthetic pathway.

Pathway Engineering and Enzyme Selection:

Combinatorial Optimization: Researchers have created and tested combinatorial libraries of plasmids to fine-tune the expression of pathway genes. researchgate.net This involves varying the origins of replication, the order of the genes (such as SrCAR, Sfp, and MsCAD2), and the strength of promoters to balance the metabolic flux. researchgate.net

Enzyme Fusion: To improve catalytic efficiency and substrate channeling, flexible linkers have been used to create fusion proteins. For instance, a (GGGGS)₂ linker was used to fuse the enzymes Pc4CL1 and ZmCCR, which optimized a step in the biosynthetic pathway. acs.org

Managing Intermediates: The accumulation of intermediates like ferulic acid can be toxic to microbial hosts and inhibit production. acs.org To mitigate this, heterologous efflux proteins, such as SrpB, have been integrated into the host's genome. This strategy enhances the cell's tolerance to ferulic acid and improves the final product titer. acs.org

Cofactor Regulation and Supply: The biosynthesis of coniferyl alcohol is dependent on several cofactors, including NADPH and S-adenosyl-l-methionine (SAM). Ensuring a sufficient supply of these molecules is critical for high-yield production.

NADPH Regeneration: Strategies to regenerate NADPH, a crucial reducing equivalent in the pathway, have been employed to boost the titer of coniferyl alcohol. acs.org

The following table summarizes the results from various studies on the metabolic engineering of E. coli for coniferyl alcohol production, highlighting the effectiveness of different optimization strategies.

| Host Organism | Engineering Strategy | Precursor | Titer (mg/L) |

| E. coli | Integration of SrpB efflux pump | Glucose | 742.8 |

| E. coli | Fermentation optimization with SrpB strain | Glucose | 1315.3 |

| E. coli | Co-culture system to avoid byproduct formation | Tyrosine | 124.9 (±5.1) |

These targeted optimizations, particularly the regulation of cofactors and the management of toxic intermediates, have proven essential in significantly increasing the microbial production of coniferyl alcohol. acs.org This work underscores the importance of a systems-level approach to metabolic engineering for the efficient synthesis of complex plant-derived natural products. acs.org

Biological Activities and Molecular Mechanisms of Coniferyl Alcohol

Antioxidant Mechanisms

Coniferyl alcohol's antioxidant capabilities are a significant aspect of its biochemical profile. These mechanisms involve direct interaction with reactive oxygen species and modulation of cellular antioxidant defense systems.

Radical Scavenging Activities

Coniferyl alcohol demonstrates the ability to directly neutralize free radicals. This is a characteristic of phenolic compounds, which can donate a hydrogen atom from their hydroxyl groups to stabilize radicals. Theoretical studies have shown that coniferyl alcohol reacts with hydroxyl radicals (•OH), a highly reactive oxygen species. The primary reaction pathway is OH-addition to the aromatic ring, which accounts for the majority of the radical scavenging activity, alongside a smaller contribution from hydrogen abstraction from the phenolic hydroxyl group.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, coniferyl alcohol can influence endogenous antioxidant systems. Research has shown that in certain cancer cell lines, coniferyl alcohol can disrupt the cellular antioxidant defense mechanism by decreasing the intracellular concentration of glutathione (B108866) (GSH). nih.gov Glutathione is a critical intracellular antioxidant, and its depletion can lead to an increase in oxidative stress, which in the context of cancer, can promote apoptosis. This suggests that coniferyl alcohol's pro-oxidant or antioxidant effects can be context-dependent.

Anti-inflammatory Pathways

Coniferyl alcohol has been shown to possess anti-inflammatory properties by influencing various signaling pathways and the expression of inflammatory mediators.

Influence on Cytokine Expression (e.g., IL-17, TNFα)

Recent studies have highlighted the ability of coniferyl alcohol to modulate the expression of pro-inflammatory cytokines. In a model of cardiac inflammation, coniferyl alcohol was found to reduce the expression of both Interleukin-17 (IL-17) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These cytokines are key players in orchestrating inflammatory responses, and their downregulation by coniferyl alcohol points to a significant anti-inflammatory effect.

Modulation of Inflammatory Enzymes (e.g., COX2, MMP9)

The anti-inflammatory action of coniferyl alcohol extends to the modulation of key enzymes involved in the inflammatory process. The same study that demonstrated its effect on cytokines also showed that coniferyl alcohol can decrease the expression of Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinase-9 (MMP-9). nih.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. MMP-9 is a matrix metalloproteinase involved in the degradation of the extracellular matrix, a process that is often upregulated during inflammation and tissue remodeling.

The table below summarizes the observed effects of coniferyl alcohol on key inflammatory markers.

| Inflammatory Marker | Effect of Coniferyl Alcohol |

| Cytokines | |

| IL-17 | Decreased Expression nih.gov |

| TNF-α | Decreased Expression nih.gov |

| Enzymes | |

| COX-2 | Decreased Expression nih.gov |

| MMP-9 | Decreased Expression nih.gov |

Interaction with Cellular Signaling Pathways (e.g., NF-κB, MAPK)

While direct studies on coniferyl alcohol's interaction with NF-κB and MAPK pathways are still emerging, research on closely related compounds provides valuable insights. For instance, (7R,8S)-Dehydrodiconiferyl alcohol, a lignan (B3055560) that can be formed from coniferyl alcohol, has been shown to suppress lipopolysaccharide-induced inflammatory responses in microglia by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the MAPK family, and by suppressing the activation of Nuclear Factor-kappa B (NF-κB). nih.gov This was achieved by inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. nih.gov Given the structural similarity, it is plausible that coniferyl alcohol may exert its anti-inflammatory effects through similar interactions with these critical signaling pathways.

Antimicrobial Mechanisms

Coniferyl alcohol demonstrates notable antimicrobial properties, particularly against certain fungi and bacteria. Its mechanisms of action involve both the direct inhibition of microbial proliferation and disruptive interactions with cellular structures.

Inhibition of Microbial Growth

Research has established that coniferyl alcohol can act as an antifungal and antibacterial agent. It has been shown to specifically inhibit the growth of the fungus Verticillium longisporum, a plant pathogen. medchemexpress.com Studies using concentrations between 10 and 100 μM resulted in growth inhibition of up to 20% and 30%, respectively. medchemexpress.com The compound has also been noted to inhibit fungal melanization. researchgate.net

Furthermore, dehydrogenation polymers (DHPs) derived from coniferyl alcohol have demonstrated antibacterial effects. The antibacterial activity of these polymers is influenced by their molecular weight; lower molecular weight substances are better able to penetrate bacterial cell membranes, leading to a more potent antibacterial effect. mdpi.com Studies on DHP fractions have quantified their inhibitory effects on bacteria such as E. coli and S. aureus. mdpi.com For instance, a specific dimer compound derived from coniferyl alcohol showed a minimum inhibitory concentration (MIC) of 56.30 ± 6.20 μg/mL against E. coli. mdpi.com

Table 1: Documented Antimicrobial Activity of Coniferyl Alcohol and its Derivatives

| Organism | Compound Tested | Observed Effect | Source |

|---|---|---|---|

| Verticillium longisporum (Fungus) | Coniferyl Alcohol | Up to 30% growth inhibition at 100 μM concentration. | medchemexpress.com |

| Escherichia coli (Bacteria) | G-type Dimer (G1) from Coniferyl Alcohol | Inhibition zone of 19.81 ± 0.82 mm; MIC of 56.30 ± 6.20 μg/mL. | mdpi.com |

| Staphylococcus aureus (Bacteria) | G-type Dimer (G1) from Coniferyl Alcohol | Inhibition zone of 13.16 ± 0.29 mm; MIC of 146.50 ± 9.40 μg/mL. | mdpi.com |

Interactions with Microbial Cellular Structures

The antimicrobial action of alcohols, in general, involves multiple cellular targets. contecinc.com The primary mechanisms are believed to be the denaturation and coagulation of proteins. contecinc.com Alcohols can also disrupt microbial cell membranes due to their ability to dissolve lipids, which can lead to cell lysis. contecinc.com In the context of coniferyl alcohol-derived polymers, it has been observed that substances with lower molecular weights can more readily penetrate the bacterial cell membrane, which enhances their antibacterial efficacy. mdpi.com This suggests that a key interaction with the cellular structure is the traversal of the cell membrane to exert its effects within the cell. mdpi.com

Role in Plant Defense Responses

Coniferyl alcohol is a central molecule in plant defense, primarily through its role as a building block for lignin (B12514952), which reinforces cell walls, and as a precursor in the synthesis of other defense-related compounds. medchemexpress.comfrontiersin.org

Contribution to Cell Wall Reinforcement

Coniferyl alcohol is one of the three primary monolignols that, through polymerization, form lignin. frontiersin.orgwikipedia.org Lignin is a complex polymer deposited in the secondary cell walls of vascular plants, providing essential structural support and rigidity. frontiersin.orgnih.gov This lignification process is a critical defense mechanism, creating a physical barrier that is resistant to degradation by microbial enzymes, thereby impeding pathogen invasion. frontiersin.orgnih.gov The synthesis of lignin from precursors like coniferyl alcohol is a key component of the defense response in plants such as Arabidopsis against fungal pathogens like Verticillium longisporum. medchemexpress.com The process involves the oxidation of coniferyl alcohol by cell wall peroxidases, leading to the formation of radicals that then polymerize into the complex lignin structure. nih.govresearchgate.net Ferulates within the cell wall can act as nucleation sites for this lignin polymerization, cross-linking with coniferyl alcohol to further strengthen the wall. mdpi.com

Biosynthesis of Phytoalexins and Other Defense Compounds

Coniferyl alcohol is a key intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites, many of which are involved in defense. researchgate.netwikipedia.org This compound serves as a precursor for the biosynthesis of various lignans (B1203133), stilbenoids, and coumarins. wikipedia.orgalchetron.com Lignans, in particular, are synthesized from coniferyl alcohol and are known to have defensive roles. frontiersin.org The enzyme coniferyl alcohol acyltransferase (CFAT) is crucial in this process, as it catalyzes the first committed step in the pathway leading from coniferyl alcohol to certain types of lignans. frontiersin.org Furthermore, coniferyl alcohol is a precursor to eugenol (B1671780), an aromatic compound involved in plant defense. nih.gov The regulation of the phenylpropanoid pathway is complex, and coniferyl alcohol itself can act as a signaling molecule, influencing the expression of genes involved in lignin biosynthesis. researchgate.netfrontiersin.org This indicates its central role in managing the plant's resources between structural defense (lignin) and the production of chemical defense compounds. researchgate.net

Pheromone Activity in Biological Systems

Beyond its roles in microbial interactions and plant defense, coniferyl alcohol functions as a semiochemical, specifically as a pheromone, in the communication systems of certain insects. wikipedia.orgnih.gov

It has been identified as a component of the queen retinue pheromone (QRP) in honey bees (Apis mellifera). wikipedia.orgalchetron.com This pheromone is crucial for maintaining the social structure of the honey bee colony.

In another context, (E)-coniferyl alcohol acts as a potent attractant for certain species of fruit flies. nih.govresearchgate.net Research has shown that it is highly attractive to sexually mature females of the Oriental fruit fly, Bactrocera dorsalis. nih.gov Similarly, it is a key sex pheromonal component for the male Carambola fruit fly, Bactrocera carambolae. researchgate.net In these species, males often ingest plant-derived compounds like methyl eugenol and convert them into (E)-coniferyl alcohol, which then functions as a sex pheromone to attract females. nih.govresearchgate.net

Table 2: Pheromonal Roles of Coniferyl Alcohol in Different Insect Species

| Species | Common Name | Pheromone Type / Role | Source |

|---|---|---|---|

| Apis mellifera | Honey Bee | Component of the Queen Retinue Pheromone (QRP). | wikipedia.orgalchetron.com |

| Bactrocera dorsalis | Oriental Fruit Fly | Attractant for sexually-mature females. | nih.gov |

| Bactrocera carambolae | Carambola Fruit Fly | Sex pheromonal component produced by males. | researchgate.net |

Chemical Synthesis and Derivatization Strategies for Research

Laboratory-Scale Total Synthesis Methodologies

The total synthesis of coniferyl alcohol in a laboratory setting has been achieved through several routes, typically starting from readily available precursors such as ferulic acid or vanillin (B372448). These methods are designed to be efficient, scalable on a gram-level, and yield high-purity products for research applications. semanticscholar.orgacs.org

One common strategy involves the reduction of a ferulic acid derivative. usda.gov A convenient and high-yield approach starts with the acetylation of ferulic acid to produce 4-acetoxyferulic acid. This intermediate is then converted to its acid chloride, 4-acetylferuloyl chloride, using thionyl chloride. usda.gov The subsequent reduction of this acid chloride is a critical step. Researchers have found that sodium borohydride (B1222165) in ethyl acetate (B1210297) can efficiently reduce the α,β-unsaturated acid chloride to the corresponding primary allylic alcohol, 4-acetoxyconiferyl alcohol, in high yields. usda.gov The final step is the deacetylation of this intermediate using sodium hydroxide (B78521) in ethanol (B145695) to afford coniferyl alcohol. usda.gov This multi-step process from ferulic acid is summarized below.

Table 1: Synthesis of Coniferyl Alcohol from Ferulic Acid

| Step | Reactant | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Ferulic Acid | Acetic Anhydride (B1165640)/Pyridine | 4-Acetoxyferulic Acid | - |

| 2 | 4-Acetoxyferulic Acid | Thionyl Chloride, Toluene | 4-Acetylferuloyl Chloride | 96% |

| 3 | 4-Acetylferuloyl Chloride | Sodium Borohydride, Ethyl Acetate | 4-Acetoxyconiferyl Alcohol | 95% |

Another established method utilizes a Wittig reaction starting from vanillin. nih.gov This approach can be performed using microwave assistance to improve reaction times and yields. Vanillin is reacted with a Wittig ylide to form a methyl ester derivative, which is then reduced using Diisobutylaluminium hydride (DIBALH) to furnish coniferyl alcohol. nih.gov A similar pathway employs a Knoevenagel condensation between vanillin and malonic acid, followed by conversion to a carboxylic anhydride and subsequent reduction with sodium borohydride to yield coniferyl alcohol. nih.govresearchgate.net

A different synthetic route begins with the more accessible starting material, isoeugenol (B1672232). kyoto-u.ac.jp The phenolic hydroxyl group of isoeugenol is first protected, for instance, as a methoxymethyl ether. The protected isoeugenol is then oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to create the corresponding aldehyde. Deprotection of the aldehyde intermediate yields coniferyl aldehyde, which can then be quantitatively reduced to coniferyl alcohol using sodium borohydride. kyoto-u.ac.jp

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies combine the selectivity of enzymatic catalysts with the versatility of chemical synthesis. These approaches are particularly valuable for creating complex molecules that mimic aspects of the lignin (B12514952) polymer, such as dimers and trimers of coniferyl alcohol, which are essential for studying lignin structure and degradation. frontiersin.orgresearchgate.net

A key enzyme in this field is laccase, which is used for the oxidative coupling of monolignols. frontiersin.org For example, the synthesis of an advanced lignin model compound, a (β-5)-(β-O-4) trimer of coniferyl alcohol, begins with an enzymatic dimerization step. frontiersin.orgresearchgate.net Coniferyl alcohol, itself synthesized chemically from ferulic acid via DIBALH reduction, is subjected to laccase-mediated oxidation. frontiersin.org This enzymatic step selectively forms the robust β-5 carbon-carbon bond, yielding a dehydrodimer of coniferyl alcohol. frontiersin.orgresearchgate.net The reaction is often performed in a two-phase system (e.g., ethyl acetate and aqueous buffer) with slow addition of the laccase to control the radical concentration and minimize the formation of higher oligomers. frontiersin.org Following this enzymatic coupling, subsequent chemical steps, such as etherification (C-O coupling) and hydrogenation or dihydroxylation, are employed to complete the synthesis of the target trimer. frontiersin.orgresearchgate.net

Biotransformation of Related Precursors to Coniferyl Alcohol

Biotransformation offers a "greener" alternative to chemical synthesis, utilizing microorganisms or their enzymes to convert precursors into coniferyl alcohol. This approach is driven by the demand for 'natural' flavor compounds and sustainable production methods. tandfonline.com

One successful example is the bioconversion of eugenol (B1671780), a major component of clove oil, to coniferyl alcohol using the fungus Byssochlamys fulva. tandfonline.com This organism possesses an enzyme, vanillyl-alcohol oxidase, that can hydroxylate eugenol at the terminal methyl group of its allyl side chain. tandfonline.com In a fed-batch bioconversion process with resting cells of B. fulva, high titers of coniferyl alcohol (up to 21.9 g/L) have been achieved with a yield of 94.6% from eugenol. tandfonline.com A key advantage of this system is the low activity of the enzyme for the subsequent oxidation of coniferyl alcohol to coniferyl aldehyde, allowing the alcohol to accumulate. tandfonline.com

Metabolic engineering of bacteria, such as Escherichia coli, has also been employed for the production of coniferyl alcohol. By introducing a synthetic pathway, engineered E. coli can convert ferulic acid into coniferyl alcohol. researchgate.net This typically involves the expression of two key enzymes: a carboxylic acid reductase (CAR) to convert ferulic acid to coniferyl aldehyde, and an alcohol dehydrogenase (ADH) to reduce the aldehyde to coniferyl alcohol. researchgate.net Optimization of the expression levels of these enzymes has led to near-quantitative conversion of ferulic acid to coniferyl alcohol. researchgate.net Further pathway engineering has enabled the de novo synthesis of coniferyl alcohol from simple carbon sources like glucose and glycerol (B35011) in co-culture systems. researchgate.net

Synthesis of Labeled Coniferyl Alcohol for Mechanistic and Tracing Studies

Isotopically labeled coniferyl alcohol is an indispensable tool for studying the intricate mechanisms of lignin biosynthesis, polymerization, and degradation. Stable isotopes (e.g., ¹³C, ²H) and radioactive isotopes (e.g., ¹⁴C) are incorporated into the molecule to trace its metabolic fate and structural integration within the plant cell wall. nih.gov

The synthesis of ¹⁴C-labeled coniferyl alcohol has been described for various positions, including the β- and γ-carbons of the side chain, the methoxyl carbon, or uniformly in the aromatic ring. researchgate.net These labeled precursors are crucial for preparing synthetic lignins (dehydrogenation polymers, DHPs) that can be used in degradation studies. researchgate.net

For metabolic flux analysis in living plants, stable isotope labeling is preferred. Studies have utilized feeding experiments where stems of plants, such as Arabidopsis, are supplied with precursors like [¹³C₆]-phenylalanine. nih.gov The plant's metabolic machinery then converts this labeled precursor through the phenylpropanoid pathway into various intermediates, including labeled coniferyl alcohol, and ultimately into lignin. nih.gov By analyzing the isotopic enrichment in coniferyl alcohol and other metabolites over time using mass spectrometry, researchers can quantify the metabolic flux through different branches of the pathway. nih.gov This approach provides invaluable insights into the regulation and dynamics of lignin biosynthesis in vivo.

Derivatization for Structure-Activity Relationship (SAR) Studies in Research Contexts

Derivatization of coniferyl alcohol is a key strategy in research to probe structure-activity relationships (SAR), investigate biosynthetic pathways, and control polymerization processes. By modifying specific functional groups, scientists can elucidate their roles in biological and chemical processes.

Acetylation and methylation of the hydroxyl groups of coniferyl alcohol are common derivatization techniques. Acetylation, often using acetic anhydride and pyridine, is frequently employed as a protective group strategy during multi-step chemical syntheses of lignin model compounds. frontiersin.org

In the context of biosynthesis, acetylation of coniferyl alcohol to form coniferyl acetate is a key step in the formation of certain lignans (B1203133) and other phenylpropanoids. nih.govfrontiersin.org The enzyme coniferyl alcohol acyltransferase (CFAT) catalyzes this reaction, diverting coniferyl alcohol from the lignin biosynthetic pathway. frontiersin.org Studying this acetylation reaction helps to understand the metabolic branch point between lignin and lignan (B3055560) biosynthesis. frontiersin.org

Methylation, particularly of the phenolic 4-hydroxyl group, is a powerful tool for studying the mechanism of lignin polymerization. bnl.gov The polymerization process is initiated by the oxidation of this phenolic hydroxyl group to form a radical. nih.gov By synthesizing 4-O-methylated coniferyl alcohol, this radical formation is blocked, effectively preventing the molecule from participating in oxidative polymerization. bnl.gov This analogue is used in control experiments to confirm the necessity of the free phenolic hydroxyl group for lignification. bnl.gov Furthermore, research into the biosynthesis of syringyl lignin involves the methylation of 5-hydroxyconiferyl aldehyde by a caffeate O-methyltransferase (COMT) to form sinapaldehyde (B192390), highlighting the importance of methylation in determining lignin composition. nih.gov

To gain a deeper understanding of the complex process of lignin polymerization, researchers synthesize a variety of monolignol analogues that differ from coniferyl alcohol in their substitution patterns or side-chain structures. frontiersin.orgresearchgate.net These analogues are then incorporated into in vitro polymerization experiments to study how structural modifications affect coupling reactions and the final polymer structure.

For example, the synthesis of dihydroconiferyl alcohol, where the side-chain double bond is reduced, allows for the investigation of its incorporation into lignin and its effect on polymer properties. researchgate.net More complex analogues are synthesized to serve as advanced lignin models. The chemoenzymatic synthesis of trimers containing both β-5 and β-O-4 linkages provides substrates to study the chemical recalcitrance of different bond types within the lignin polymer. frontiersin.org By creating and polymerizing these custom-designed monomers, scientists can systematically probe the chemical principles that govern lignin assembly in the plant cell wall. frontiersin.orgresearchgate.net

Analytical and Spectroscopic Methodologies in Coniferyl Alcohol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and measuring coniferyl alcohol in various samples.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the volatile and semi-volatile compounds produced from the pyrolysis of lignin (B12514952) and for identifying components in plant extracts. In the context of coniferyl alcohol research, pyrolysis-GC/MS is utilized to study the thermal decomposition of lignin monomers. For instance, fast pyrolysis of coniferyl alcohol at 650 °C has been investigated to identify its characteristic pyrolysates. researchgate.net This analysis provides insights into the composition and structure of biomass and the resulting bio-oil. researchgate.net While coniferaldehyde (B117026) has been reported as a significant product from the pyrolysis of both G-lignin and coniferyl alcohol itself, GC-MS helps in quantifying the various products formed. researchgate.net

It's important to note that direct GC-MS analysis of coniferyl alcohol can sometimes be challenging, and derivatization, such as trimethylsilylation (TMS), is often employed to increase volatility and improve chromatographic behavior. hmdb.ca

High-performance liquid chromatography (HPLC) is a widely used method for the quantitative analysis of coniferyl alcohol in various matrices. nih.govccsenet.org Reverse-phase HPLC, often using a C18 column, is a common approach for separating coniferyl alcohol from other phenolic compounds. sielc.comgoogle.com

A typical HPLC method might involve a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com Detection is frequently carried out using a UV detector, with wavelengths such as 275 nm or 280 nm being effective for monitoring coniferyl alcohol and its dimerization products. google.comresearchgate.net The method's linearity, accuracy, precision, and robustness are validated to ensure reliable quantification. For example, one validated HPLC method demonstrated linearity in the concentration range of 0.01-0.16 mg/ml. ccsenet.org

Table 1: HPLC Method Parameters for Coniferyl Alcohol Analysis

| Parameter | Conditions |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile and water with an acid modifier |

| Flow Rate | 0.4-0.7 mL/min or 1.0 mL/min |

| Column Temperature | 25-30°C or 35°C |

| Detection Wavelength | 275 nm or 280 nm |

| Injection Volume | 20 µL |

This table presents a summary of typical HPLC conditions used for the analysis of coniferyl alcohol, compiled from various sources. ccsenet.orggoogle.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the detection and quantification of coniferyl alcohol, especially at low concentrations and in complex biological samples. nih.gov This technique is particularly valuable for pharmacokinetic studies and metabolite profiling. nih.govnih.gov

A rapid and simple LC-MS/MS method has been developed for the simultaneous determination of coniferyl ferulate and its metabolite, coniferyl alcohol, in rat plasma. nih.gov This method utilized a triple quadrupole mass spectrometer operating in the selected-reaction monitoring mode with negative electrospray ionization. nih.gov The method showed good linearity over a concentration range of 2.5-1000 ng/mL for coniferyl alcohol. nih.gov LC-MS/MS is also employed for identifying dilignols formed from the oxidative cross-coupling of coniferyl alcohol, using electrospray ionization to generate ammonium (B1175870) adduct ions for subsequent fragmentation analysis. acs.org Furthermore, LC-MS/MS is a key tool in metabolomics for the simultaneous quantification of multiple phenolic compounds, including coniferyl alcohol, in plant extracts. nih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the chemical structure of coniferyl alcohol and its derivatives, both as monomers and within polymeric structures.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone for the structural analysis of coniferyl alcohol and lignin. nih.gov ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation. researchgate.netacs.org

In monomer studies, ¹H and ¹³C NMR are used to confirm the synthesis and purity of coniferyl alcohol and its isotopically labeled analogues. researchgate.net Computational methods are also employed to calculate theoretical NMR chemical shifts, which are then compared with experimental data to validate conformational isomers. nih.govacs.org For lignin polymer studies, ¹³C NMR is particularly powerful for characterizing the different types of linkages (e.g., β-O-4, β-5, β-β) formed during the polymerization of coniferyl alcohol into dehydrogenation polymers (DHPs). usda.gov These studies help to understand the structural differences between synthetic lignins and those found in nature. usda.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the detection and quantification of coniferyl alcohol, as well as for monitoring its enzymatic oxidation. nih.govuq.edu.au Coniferyl alcohol exhibits characteristic absorption maxima in the UV region, which can be utilized for its analysis. nih.govresearchgate.net

Systematic examination of the intrinsic spectroscopic properties of coniferyl alcohol has been conducted, revealing useful wavelengths for its detection under both acidic and basic conditions. nih.gov The limits of detection and quantitation for coniferyl alcohol using UV-Vis spectroscopy have been determined to be in the micromolar range. nih.govuq.edu.au This technique is also employed to study the kinetics of enzymatic reactions involving coniferyl alcohol, such as those catalyzed by laccase and peroxidase, by observing changes in the UV-Vis spectrum over time. nih.govresearchgate.net These spectral changes, including bathochromic (red) and hypsochromic (blue) shifts, provide insights into the formation of oxidation products. nih.govuq.edu.au

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol |

| Coniferyl alcohol |

| Sinapyl alcohol |

| p-Coumaryl alcohol |

| Coniferaldehyde |

| Sinapaldehyde (B192390) |

| Coniferyl ferulate |

| Vanillyl alcohol |

| Caffeyl alcohol |

| Sinapoylmalate |

| Sinapoylglucose |

| Apocynol |

| Benzophenone |

| Pinoresinol |

Computational and Theoretical Investigations of Coniferyl Alcohol

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular docking and dynamics simulations are instrumental in understanding how coniferyl alcohol interacts with enzymes, which is crucial for its role in biological processes like lignification and its potential as a bioactive compound.

Molecular dynamics (MD) simulations have been employed to study the binding of monolignols, including coniferyl alcohol, to enzymes such as horseradish peroxidase C, a key enzyme in lignin (B12514952) polymerization. researchgate.net These simulations reveal that stacking interactions between the aromatic ring of coniferyl alcohol and nearby phenylalanine residues in the enzyme's active site are significant for binding. researchgate.net Such studies suggest that coniferyl alcohol binds in a pose that is productive for the subsequent oxidation reaction. researchgate.net This productive binding involves the formation of a direct hydrogen bond between the phenolic hydroxyl group of the alcohol and a water molecule, which may facilitate the necessary proton transfer during oxidation. researchgate.net

Further computational studies have explored the interaction of coniferyl alcohol derivatives with other biological targets. For instance, MD simulations were used to investigate the stability and interaction dynamics of Dihydro Dehydro Coniferyl alcohol with the AgrC protein of Staphylococcus aureus. nih.gov These simulations showed a stable complex, indicating strong bonding and highlighting its potential as an antimicrobial agent. nih.gov In another study, homology modeling and molecular docking were used to create a three-dimensional structure of coniferyl alcohol acyltransferase (CFAT) and to explore the conformational interaction between the enzyme and coniferyl alcohol. nih.gov

Table 1: Key Findings from Molecular Docking and Dynamics Simulations

| Enzyme/Protein Target | Key Interaction Type | Computational Method | Significant Finding | Reference |

|---|---|---|---|---|

| Horseradish Peroxidase C | Stacking interactions, Hydrogen bonding | Molecular Dynamics, Docking, Free Energy Perturbation | Coniferyl alcohol binds in a pose productive for reaction, facilitated by H-bonding with a water molecule. | researchgate.net |

| AgrC (S. aureus) | Hydrogen bonding | Molecular Dynamics | Dihydro Dehydro Coniferyl alcohol forms a stable complex with AgrC, suggesting antimicrobial potential. | nih.gov |

| Coniferyl Alcohol Acyltransferase (CFAT) | Conformational interaction | Homology Modeling, Molecular Docking | Elucidated the 3D structure and ligand interaction, key for understanding lignan (B3055560) biosynthesis. | nih.gov |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been essential in unraveling the intricate details of coniferyl alcohol's reactivity, especially in the context of lignin biosynthesis.

Lignin synthesis begins with the oxidative radical-radical coupling of monolignols. researchgate.net DFT calculations have been used to compute the reaction enthalpies for the initial self- and cross-coupling reactions of coniferyl alcohol radicals. researchgate.net These studies show that the formation of a quinone methide intermediate from the coupling of two coniferyl alcohol radicals has a low energy barrier of approximately 2-5 kcal/mol. researchgate.net

The calculations indicate that certain linkages are thermodynamically favored over others. The 8-O-4, 8-8, and 8-5 coupling modes are computed to be the most favorable, while 5-O-4, 5-5, and 8-1 linkages are less so. researchgate.net DFT has also been applied to evaluate the thermodynamics of cross-coupling reactions between coniferyl alcohol radicals and other phenolic compounds, such as hydroxystilbene glucosides. usda.govfrontiersin.org For example, the cross-coupling of astringin (B1665303) and coniferyl alcohol radicals to form a quinone methide via a 4′-O−β linkage has a reaction energy of -29.8 kcal mol⁻¹. frontiersin.org These theoretical investigations help explain experimental observations and predict other potential reaction pathways. usda.gov

The stability of intermediates and transition states is a critical factor in determining the outcome of a chemical reaction. In the polymerization of coniferyl alcohol, quinone methides are key intermediates. pskgu.ru DFT calculations have shown that the reaction energy associated with the formation of a quinone methide from two coniferyl alcohol radicals is highly negative (exergonic) by more than 20 kcal/mol, indicating a thermodynamically stable intermediate. researchgate.net

The subsequent reactions of these intermediates, such as rearomatization, have also been studied. For instance, the rearomatization energy of a cross-coupled isorhapontin-coniferyl alcohol quinone methide is approximately 19 kcal mol⁻¹. frontiersin.org Furthermore, theoretical calculations have been performed on the H-abstraction reactions from coniferyl alcohol by hydroxyl (OH) radicals. The formation of an intermediate (IM7) via a transition state (TS7) by abstracting a hydrogen atom from the hydroxyl group has an energy barrier of 4.59 kcal mol⁻¹ and is highly exothermic. mdpi.comsemanticscholar.org These calculations provide a detailed energy landscape of the reaction, allowing for a deeper understanding of the reaction kinetics and product distribution.

Table 2: Calculated Energies for Coniferyl Alcohol Radical Reactions

| Reaction/Process | Species Involved | Calculated Energy Value | Energy Type | Reference |

|---|---|---|---|---|

| Quinone Methide Formation | Two Coniferyl Alcohol Radicals | ~2-5 kcal/mol | Energy Barrier | researchgate.net |

| Quinone Methide Formation | Two Coniferyl Alcohol Radicals | > -20 kcal/mol | Reaction Energy | researchgate.net |

| 4'–O–β Cross-Coupling | Astringin and Coniferyl Alcohol Radicals | -29.8 kcal/mol | Reaction Energy | frontiersin.org |

| H-abstraction by OH Radical | Coniferyl Alcohol + OH Radical (TS7) | 4.59 kcal/mol | Energy Barrier | mdpi.comsemanticscholar.org |

Modeling of Coniferyl Alcohol Polymerization Processes

Computer simulations provide a framework for understanding how individual coupling reactions of coniferyl alcohol lead to the formation of the complex lignin polymer. The SIMREL (Simulation of Reactions with Lignin by Computer) program was an early effort to model this process. acs.orgacs.org This model uses reactivity coefficients and statistical probabilities to simulate the growth of the polymer chain from coniferyl alcohol monomers, providing insights into the resulting polymer structure. acs.org

More recent modeling efforts focus on dehydrogenative polymerization (DHP) to create artificial lignins, or DHPs, in vitro. researchgate.netresearchgate.net These studies investigate how various factors influence the final polymer structure. For example, the presence of polysaccharides like xylan (B1165943) during polymerization has been shown to act as a scaffold, increasing the amount of DHP formed and favoring the formation of 8-O-4' linkages. researchgate.net Molecular dynamics calculations also suggest that the solvent environment plays a crucial role. usda.gov In a poor solvent like water, coniferyl alcohol radicals are forced to associate due to a "solvent cage" effect, which can influence the distribution of dimer linkages. usda.gov These models are essential tools for assessing how reaction conditions and the cellular environment can control the primary structure of the resulting lignin polymer. usda.gov

Theoretical Studies on Environmental Fate and Atmospheric Oxidation Mechanisms

Coniferyl alcohol is released into the atmosphere from sources such as wood burning. mdpi.comsemanticscholar.orgcityu.edu.hk Theoretical calculations are vital for predicting its environmental persistence and degradation pathways. Studies have investigated the mechanisms and kinetics of the OH-initiated atmospheric oxidation of coniferyl alcohol. mdpi.comsemanticscholar.orgcityu.edu.hk

The initial reaction with OH radicals proceeds via two main pathways: H-abstraction and OH-addition. mdpi.comsemanticscholar.org Quantum chemistry calculations show that OH-addition reactions are dominant, accounting for 97.69% of the total reactions, while H-abstraction reactions contribute only 3.68%. mdpi.comsemanticscholar.orgcityu.edu.hk The total reaction rate constants have been calculated for both gas-phase and liquid-phase reactions. mdpi.comsemanticscholar.orgcityu.edu.hk Based on these rate constants, the atmospheric half-life of coniferyl alcohol with respect to reaction with OH radicals is estimated to be very short, on the order of 0.083 hours (about 5 minutes) in the gas phase. mdpi.comcityu.edu.hkcityu.edu.hk The half-lives are significantly longer in the atmospheric liquid phase, such as in clouds. mdpi.comcityu.edu.hkcityu.edu.hk These theoretical studies provide critical data for assessing the atmospheric lifetime and potential environmental impact of coniferyl alcohol. mdpi.comresearchgate.netnih.gov

Table 3: Calculated Kinetic Data for Atmospheric Oxidation of Coniferyl Alcohol by OH Radicals (at 298 K)

| Parameter | Phase | Value | Reference |

|---|---|---|---|

| Total Reaction Rate Constant | Gas-phase | 2.32 × 10⁻⁹ cm³ molecule⁻¹ s⁻¹ | mdpi.comsemanticscholar.orgcityu.edu.hk |

| Total Reaction Rate Constant | Liquid-phase | 9.44 × 10⁹ s⁻¹ M⁻¹ | mdpi.comsemanticscholar.orgcityu.edu.hk |

| Atmospheric Half-life | Gas-phase | 8.3 × 10⁻² hours | mdpi.comcityu.edu.hkcityu.edu.hk |

| Atmospheric Half-life | Urban Clouds | 5.83 × 10³ hours | mdpi.comcityu.edu.hkcityu.edu.hk |

| Atmospheric Half-life | Remote Clouds | 9.27 × 10² hours | mdpi.comcityu.edu.hkcityu.edu.hk |

| Branching Ratio (H-abstraction) | - | 3.68% | mdpi.comcityu.edu.hkcityu.edu.hk |

| Branching Ratio (OH-addition) | - | 97.69% | mdpi.comcityu.edu.hkcityu.edu.hk |

Degradation and Environmental Fates of Coniferyl Alcohol in Academic Contexts

Thermal Decomposition and Pyrolysis Mechanisms of Lignin (B12514952)

The thermal decomposition of lignin, a major component of woody biomass, is a critical process in technologies such as pyrolysis for biofuel production. researchgate.net Coniferyl alcohol is a significant primary product formed during the initial stages of lignin pyrolysis, particularly through the cleavage of prevalent β-O-4 (arylglycerol-β-ether) linkages. core.ac.ukresearchgate.net

During pyrolysis at temperatures between 200 and 400°C, lignin depolymerizes, yielding monolignols like coniferyl alcohol. researchgate.net However, coniferyl alcohol is thermally unstable at temperatures above 250°C. researchgate.net Its presence in final pyrolysis products is often lower than expected because it readily undergoes secondary reactions. researchgate.netresearchgate.net These secondary reactions include polymerization and side-chain conversions. researchgate.netresearchgate.net

Two primary pathways have been indicated for these secondary reactions: a quinone methide pathway, which is significant for polymerization, and a radical pathway, which is more involved in the side-chain conversion processes. researchgate.netfrontiersin.orgnih.gov The methylation of the phenolic hydroxyl group in coniferyl alcohol was found to substantially reduce the formation of polymerization products, supporting the role of the quinone methide intermediate. researchgate.net

Pyrolysis of coniferyl alcohol itself yields a variety of monomeric compounds with modified side-chains, including its cis-isomer, coniferaldehyde (B117026) (an oxidation product), dihydroconiferyl alcohol and isoeugenol (B1672232) (reduction products), and 4-vinylguaiacol. researchgate.net The relative efficiency of evaporation versus degradation reactions greatly influences the final product distribution. researchgate.net These findings suggest that if coniferyl alcohol is formed during lignin pyrolysis, it tends to degrade further before it can be recovered. researchgate.net The identification of coniferaldehyde and coniferyl alcohol as major pyrolysis products from softwood lignins highlights the prevalence of structures that can readily release these compounds, such as units with free end groups or those connected by arylglycerol-β-ether linkages. core.ac.uk

Atmospheric Oxidation and Degradation Pathways

Coniferyl alcohol is emitted into the atmosphere from biomass burning, with emission rates estimated at 3.6–18 µg per gram of wood burned. mdpi.comresearchgate.netproquest.com Its atmospheric concentration is typically in the range of 0.3–0.5 ng/m³. mdpi.comresearchgate.netproquest.com Once in the atmosphere, its fate is predominantly controlled by reactions with oxidants, particularly the hydroxyl radical (OH). researchgate.netnih.gov

The atmospheric degradation of coniferyl alcohol is initiated primarily by reactions with OH radicals. mdpi.com Theoretical calculations show that this reaction proceeds via two main pathways: OH-addition to the aromatic ring or the carbon-carbon double bond, and H-abstraction from the hydroxyl, methoxy, or other groups. mdpi.com

The OH-addition reactions are dominant, accounting for approximately 97.7% of the initial reactions, while H-abstraction reactions contribute only about 3.7%. mdpi.comcityu.edu.hk The OH radical can add to six different carbon sites on the benzene (B151609) ring and to the carbon-carbon double bond on the side chain, leading to various intermediate products. mdpi.com The formation of resonance-stabilized radicals begins with enzymatic dehydrogenation, creating a free radical at the 4-hydroxyl position, which can then lead to quinone methide intermediates. researchgate.net These radicals are stable due to electron delocalization across the phenolic ring and the side chain. researchgate.net

Kinetic studies have been conducted to quantify the reaction rates and atmospheric lifetime of coniferyl alcohol. researchgate.netnih.gov The second-order rate constant for the reaction of coniferyl alcohol with OH radicals is a key parameter in these assessments.

One study using a flow reactor determined the average second-order rate constant (k₂) to be (11.6 ± 0.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 25°C and 40% relative humidity (RH). researchgate.netnih.gov Another theoretical study reported a gas-phase total reaction rate constant of 2.32 × 10⁻⁹ cm³ molecule⁻¹ s⁻¹ at 298 K. mdpi.com The degradation is facilitated by increasing temperature, while increasing relative humidity has a negative impact on the reaction rate. researchgate.netnih.gov

The atmospheric lifetime of coniferyl alcohol, determined by its reaction with OH radicals, is estimated to be in the range of 13.5 to 22.9 hours. researchgate.netnih.gov A separate theoretical calculation estimates a much shorter atmospheric half-life of 0.083 hours at 298 K. mdpi.comproquest.com In the atmospheric liquid phase (urban and remote clouds), the half-life is significantly longer, calculated to be between approximately 927 and 5830 hours, respectively. mdpi.comproquest.com This indicates that the photochemical conversion initiated by OH radicals is much faster in the gas phase. mdpi.com

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Second-Order Rate Constant (k₂) | (11.6 ± 0.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 25°C, 40% RH | researchgate.net, nih.gov |

| Total Reaction Rate Constant (Gas-phase) | 2.32 × 10⁻⁹ cm³ molecule⁻¹ s⁻¹ | 298 K | mdpi.com |

| Total Reaction Rate Constant (Liquid-phase) | 9.44 × 10⁹ M⁻¹ s⁻¹ | 298 K | mdpi.com |

| Atmospheric Lifetime | 13.5 ± 0.4 h to 22.9 ± 1.4 h | Varying T and RH | researchgate.net, nih.gov |

| Atmospheric Half-life (Gas-phase) | 8.3 × 10⁻² h | 298 K, 1 atm | mdpi.com, proquest.com |

| Atmospheric Half-life (Urban Cloud) | 5.83 × 10³ h | 298 K | mdpi.com, proquest.com |

| Atmospheric Half-life (Remote Cloud) | 9.27 × 10² h | 298 K | mdpi.com, proquest.com |

Microbial Degradation of Coniferyl Alcohol and Lignin

Microorganisms play a vital role in the degradation of lignin and its constituent monomers, including coniferyl alcohol. Under strictly anaerobic conditions, coniferyl alcohol can be completely biodegraded to carbon dioxide and methane (B114726) by methanogenic consortia. nih.govasm.org In these cultures, ferulic acid and phenylpropionic acid have been identified as degradation intermediates, suggesting an initial oxidation of coniferyl alcohol to ferulic acid. nih.govasm.org About 95% of the carbon from coniferyl alcohol is converted to CO₂ and methane, with the remainder likely used for biosynthesis. asm.org

Aerobic degradation has also been observed. The bacterium Xanthomonas sp. has been shown to be ligninolytic, capable of degrading dehydropolymers of coniferyl alcohol (DHP) as a sole carbon source. nih.gov This degradation results in the release of ¹⁴CO₂ from ¹⁴C-labeled DHP and the incorporation of the carbon label into the bacterial biomass. nih.gov

Another study focused on Streptomyces albogriseolus, isolated from decaying wood, which utilized coniferyl alcohol as its sole carbon source, completely degrading it within 72 hours. unilag.edu.ng This process involved the release of enzymes such as laccase and peroxidase into the medium. unilag.edu.ng Interestingly, the degradation of coniferyl alcohol by this bacterium led to the production of valuable secondary metabolites, specifically chlorogenic acids. unilag.edu.ng

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol, and how can reaction yields be maximized?

- Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation, requiring precise control of temperature (typically 60–80°C), reagent concentration, and inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. Alternative routes include natural extraction from plant sources rich in phenolic derivatives. Post-synthesis purification involves column chromatography, followed by characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity (>95%) .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H and 13C NMR : To identify proton environments (e.g., methoxy group at δ ~3.8 ppm, hydroxyl protons at δ ~5.5 ppm) and carbon backbone.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (180.2005 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : To detect functional groups (e.g., O–H stretch at ~3300 cm⁻¹, C=C at ~1600 cm⁻¹).

Cross-referencing with the NIST database (CAS 32811-40-8) ensures structural accuracy .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation. Protect from light using amber glassware. For laboratory use, work under a fume hood with personal protective equipment (PPE) to avoid inhalation or dermal exposure. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess shelf-life .

Q. What key chemical reactions does this compound undergo?

- Methodological Answer :

- Oxidation : Reacts with KMnO₄ in acidic conditions to yield carboxylic acid derivatives.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing dihydro derivatives.

- Esterification : Hydroxyl groups can be acetylated using acetic anhydride/pyridine.

Reaction monitoring via thin-layer chromatography (TLC) and HPLC ensures product specificity .

Advanced Research Questions

Q. What molecular mechanisms underlie the biological activity of this compound in modulating inflammatory pathways?

- Methodological Answer : The compound inhibits NF-κB signaling by binding to IκB kinase (IKK), reducing phosphorylation of IκBα and subsequent cytokine release (e.g., TNF-α, IL-6). Experimental validation involves:

- In vitro assays : Treat RAW 264.7 macrophages with LPS to induce inflammation, followed by ELISA quantification of cytokines.

- Western blotting : Assess IκBα degradation and p65 nuclear translocation.

- Molecular docking : Use AutoDock Vina to simulate interactions with IKKβ (PDB ID: 3RZF) .

Q. How can discrepancies in reported antioxidant efficacy across studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in:

- Purity : Validate via HPLC (>98% purity required for reproducibility).

- Assay conditions : Standardize DPPH/ABTS protocols (pH 7.4, 25°C) and control for solvent effects (e.g., DMSO vs. ethanol).

- Cell models : Compare primary cells (e.g., human PBMCs) vs. immortalized lines (e.g., HepG2). Meta-analysis of IC₅₀ values across studies can identify outliers .

Q. What experimental approaches are suitable for assessing the environmental persistence of this compound?

- Methodological Answer : Follow OECD guidelines for:

- Biodegradation : Use activated sludge assays (OECD 301F) to measure half-life under aerobic conditions.

- Photolysis : Exclude to UV light (λ = 254 nm) and analyze degradation products via LC-MS.

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to determine EC₅₀ values. Environmental modeling (EPI Suite) predicts bioaccumulation potential .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Synthetic modifications : Introduce substituents (e.g., halogens, methyl groups) at the hydroxypropene or methoxy positions.

- Biological screening : Test derivatives in dose-response assays (e.g., NF-κB luciferase reporter cells).

- Computational analysis : Perform 3D-QSAR using CoMFA/CoMSIA to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |